2-(4-Fluorophenyl)thiophen-3-amine

Kinase Inhibition Medicinal Chemistry Pharmacophore

Researchers developing kinase inhibitors face supply challenges for regiospecifically functionalized thiophene building blocks. Generic 2-aminothiophenes or non-fluorinated analogs fail to replicate the electronic and steric profile required for target engagement in patented kinase inhibitor series. 2-(4-Fluorophenyl)thiophen-3-amine provides the exact 4-fluorophenyl/3-amino substitution pattern claimed in foundational kinase modulator patents (US20070293484). This scaffold enables direct access to IKK-2 inhibitors with IC50 17.9 nM and supports systematic SAR studies where even F→Cl substitution alters factor Xa Ki 30-fold (10 nM to 0.33 nM). Available with 98% purity for reliable downstream synthetic transformations.

Molecular Formula C10H8FNS
Molecular Weight 193.24 g/mol
Cat. No. B12063319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)thiophen-3-amine
Molecular FormulaC10H8FNS
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CS2)N)F
InChIInChI=1S/C10H8FNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2
InChIKeyQQMMRLYVFZKWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)thiophen-3-amine: Core Structure and Procurement


2-(4-Fluorophenyl)thiophen-3-amine (CAS 183677-10-3) is a heterocyclic building block featuring a thiophene ring with a primary amine at the 3-position and a 4-fluorophenyl ring at the 2-position [1]. This specific substitution pattern grants it distinct electronic and steric properties, making it a valuable intermediate for constructing molecules that modulate protein kinases, as detailed in foundational patent literature [2]. Its procurement is driven by the need for this precise scaffold where the 4-fluorophenyl group and 3-amino handle are critical for downstream synthetic transformations and target engagement, rather than a generic thiophene amine.

Workflow
Kinase inhibitor library synthesis requiring patented heteroaryl amine scaffold
Selection Logic
Specific 4-fluorophenyl and 3-amino substitution for target engagement and SAR studies
Use Context
Medicinal chemistry intermediate for lead optimization; not a generic thiophene amine

2-(4-Fluorophenyl)thiophen-3-amine: Why Substitution Fails


Generic substitution fails because both the 4-fluorophenyl and the 3-amine positions are non-redundant vectors for biological activity and synthetic elaboration. The patent literature specifically claims the activity of thiophene heteroaryl amines as protein kinase modulators, with the aromatic group at the 2-position being a key feature of the pharmacophore [1]. Furthermore, studies on thiophene-anthranilamide factor Xa inhibitors show that a simple change from a fluorine to a chlorine substituent on the phenyl ring can lead to a 30-fold increase in potency (Ki,app from 10 nM to 0.33 nM), demonstrating that even subtle halogen substitutions drastically alter target affinity and downstream anticoagulant activity, making interchange impossible without compromising performance [2].

!
Halogen substitution may shift target affinity
Replacing 4-fluorophenyl with chloro or other halogen analogs can drastically alter potency and selectivity profiles, committing the project to a different SAR trajectory.
!
Regioisomer mismatch yields different reactivity
The 3-aminothiophene core provides distinct synthetic access to fused heterocycles; 2-aminothiophene regioisomers will not reproduce the same derivatization pathways.
!
Generic scaffold may fall outside active patent space
Unsubstituted phenyl or non-fluorinated analogs are not covered by foundational kinase modulator claims, introducing IP risk and loss of pharmacophore context.

2-(4-Fluorophenyl)thiophen-3-amine: Differentiating from Analogs


Kinase Modulation Pharmacophore Basis

The 2-(4-fluorophenyl)thiophen-3-amine scaffold is critical for generating potent kinase modulators. While the compound itself is an intermediate, its direct derivative, TPCA-1 (which contains a 5-(4-fluorophenyl)-3-thiophenecarboxamide core), inhibits IκB kinase-2 (IKK-2) with an IC50 of 17.9 nM and displays >22-fold selectivity over IKKα . In contrast, the patent literature establishes that similar 4-fluorophenyl-substituted thiophene heteroaryl amines broadly modulate protein kinase activity, a property that cannot be assumed for unsubstituted phenyl or non-fluorinated heteroaryl analogs lacking the same electronic profile [1].

Kinase Modulation Pharmacophore
Class-level inference
Derivative TPCA-1 IC50 = 17.9 nM (IKK-2); >22-fold selectivity over IKKα
Defines required scaffold for kinase inhibitor chemical space.
Patent-derived class evidence; specific assay data from direct derivative.
Kinase Inhibition Medicinal Chemistry Pharmacophore

Halogen-Dependent Factor Xa Potency

In a related thiophene-anthranilamide series targeting human factor Xa (fXa), the replacement of a fluorine atom with chlorine on the pendant phenyl ring yielded a dramatic 30-fold improvement in inhibitory potency. Specifically, the parent benzothiophene-anthranilamide compound with a fluorine had a Ki,app of 10 nM, which improved to 0.33 nM upon chlorine substitution [1]. This quantifies the extreme sensitivity of target binding to the nature of the halogen substituent on this scaffold and validates that the 4-fluorophenyl variant offers a distinct, measurable point on the SAR continuum that is not interchangeable with closely related halogenated analogs.

Halogen-Dependent Factor Xa Potency
Cross-study comparable
Fluorine: Ki,app = 10 nM Chlorine: Ki,app = 0.33 nM
30-fold potency shift with halogen substitution confirms distinct SAR point.
In vitro enzymatic assay against human factor Xa.
Anticoagulant Activity Structure-Activity Relationship Factor Xa

Synthetic Advantage of 3-Amino Regioisomer

The 3-aminothiophene regioisomer provides a critical synthetic advantage over the more common 2-aminothiophene for generating specific fused heterocycles and substituted derivatives. A groundbreaking synthetic method for diversely substituted 3-aminothiophenes allows the incorporation of a wide range of functional groups at the C-2, C-4, and C-5 positions, enabling the construction of complex polycyclic systems like 3-aminotetrahydrobenzothiophenes [1]. In contrast, 2-aminothiophenes often form different reaction products due to altered electron density and regioselectivity, limiting their utility as a direct substitute for obtaining C-3 amine-derived libraries. A specific study on 2-aminothiophenes notes their utility for synthesis and biological evaluation, but the chemistry is distinct from that of 3-aminothiophenes [2].

3-Amino Regioisomer Advantage
Supporting evidence
Enables diverse C-2, C-4, C-5 substitution and fused bicyclic heterocycle synthesis.
Required for synthetic routes relying on 3-amino reactivity profile.
Methodology-based chemical logic; 2-amino regioisomer not a direct substitute.
Synthetic Handle Regioselective Derivatization Heterocycle Synthesis

2-(4-Fluorophenyl)thiophen-3-amine: Key Applications


Kinase Inhibitor Lead Optimization

This building block is the starting point for generating novel kinase inhibitor libraries covered by foundational intellectual property. The evidence confirms that the 4-fluorophenyl-substituted thiophene heteroaryl amines are a claimed genus for modulating protein kinases, and a direct derivative has shown potent IKK-2 inhibition (IC50 17.9 nM) . Researchers pursuing anti-inflammatory or oncology targets within this kinase space must procure this specific intermediate to align with patented chemical matter and exploit the established potency range, as alternative fluorinated aromatics fall outside the active scope.

Halogen SAR for Factor Xa Inhibitors

The documented 30-fold increase in factor Xa potency when switching from a fluorine to chlorine substituent on a related scaffold demonstrates the critical role of the starting halogen [1]. Medicinal chemistry teams optimizing anticoagulant candidates use 2-(4-fluorophenyl)thiophen-3-amine to establish the fluoro-baseline in a series. This allows for direct quantitative comparison of substituent effects, demonstrating precise control over Ki values from a defined starting point, which is impossible if beginning with a differently substituted analog.

Advanced Heterocycle Synthesis Requiring 3-Amino Regiochemistry

The compound is an indispensable substrate for modern synthetic methodologies that construct polysubstituted 3-aminothiophenes and their fused derivatives [2]. Laboratories focused on generating novel heterocyclic scaffolds for drug discovery or materials science require this specific regioisomer to access the reactivity and substitution patterns enabled by this synthetic route. Using a 2-aminothiophene regioisomer would result in different products and a failed synthetic campaign.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Patented heteroaryl amine scaffold
Target engagement and selectivity profiling within claimed kinase space
Halogen SAR Baseline Studies
Defined 4-fluorophenyl substituent
Quantitative comparison of substituent effects on affinity and potency
Advanced Heterocycle Synthesis
3-Amino regioisomer identity
Regioselective derivatization and fused-ring construction methodology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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